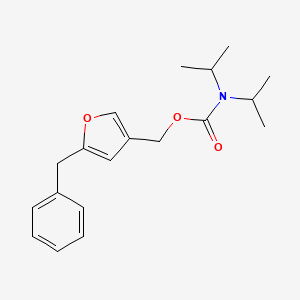![molecular formula C21H33B3O6Si3 B11783588 Boroxin, tris[4-(trimethylsilyl)-3-furanyl]- CAS No. 148367-34-4](/img/structure/B11783588.png)
Boroxin, tris[4-(trimethylsilyl)-3-furanyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris(4-(trimethylsilyl)furan-3-yl)-1,3,5,2,4,6-trioxatriborinane is a boron-containing compound with a unique structure that incorporates furan and trimethylsilyl groups
准备方法
The synthesis of 2,4,6-Tris(4-(trimethylsilyl)furan-3-yl)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with 4-(trimethylsilyl)furan in the presence of a suitable base. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
化学反应分析
2,4,6-Tris(4-(trimethylsilyl)furan-3-yl)-1,3,5,2,4,6-trioxatriborinane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,4,6-Tris(4-(trimethylsilyl)furan-3-yl)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: It is being explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and ceramics, due to its unique structural properties.
作用机制
The mechanism by which 2,4,6-Tris(4-(trimethylsilyl)furan-3-yl)-1,3,5,2,4,6-trioxatriborinane exerts its effects involves its ability to interact with various molecular targets. The furan rings and trimethylsilyl groups can participate in π-π interactions and hydrogen bonding, respectively, which can influence the compound’s reactivity and stability. The boron atoms can form stable complexes with other molecules, making the compound useful in various applications.
相似化合物的比较
Similar compounds to 2,4,6-Tris(4-(trimethylsilyl)furan-3-yl)-1,3,5,2,4,6-trioxatriborinane include:
2,4,6-Tris(4-(trimethylsilyl)phenyl)-1,3,5,2,4,6-trioxatriborinane: This compound has phenyl groups instead of furan rings, which can affect its reactivity and applications.
2,4,6-Tris(4-(trimethylsilyl)pyridyl)-1,3,5,2,4,6-trioxatriborinane: The presence of pyridyl groups can enhance the compound’s ability to form coordination complexes with metals.
2,4,6-Tris(4-(trimethylsilyl)thienyl)-1,3,5,2,4,6-trioxatriborinane: The thienyl groups can provide different electronic properties compared to furan rings.
The uniqueness of 2,4,6-Tris(4-(trimethylsilyl)furan-3-yl)-1,3,5,2,4,6-trioxatriborinane lies in its combination of furan and trimethylsilyl groups, which impart specific reactivity and stability characteristics.
属性
CAS 编号 |
148367-34-4 |
|---|---|
分子式 |
C21H33B3O6Si3 |
分子量 |
498.2 g/mol |
IUPAC 名称 |
[4-[4,6-bis(4-trimethylsilylfuran-3-yl)-1,3,5,2,4,6-trioxatriborinan-2-yl]furan-3-yl]-trimethylsilane |
InChI |
InChI=1S/C21H33B3O6Si3/c1-31(2,3)19-13-25-10-16(19)22-28-23(17-11-26-14-20(17)32(4,5)6)30-24(29-22)18-12-27-15-21(18)33(7,8)9/h10-15H,1-9H3 |
InChI 键 |
UBOHSLVLQQPQDD-UHFFFAOYSA-N |
规范 SMILES |
B1(OB(OB(O1)C2=COC=C2[Si](C)(C)C)C3=COC=C3[Si](C)(C)C)C4=COC=C4[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783530.png)
![7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B11783537.png)

![(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B11783550.png)




![3-((4-Fluorophenyl)sulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11783587.png)


